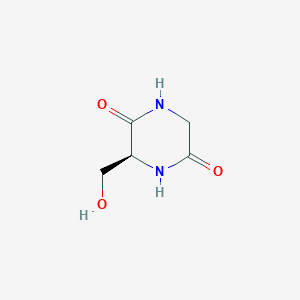

CYCLO(-GLY-SER)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

CYCLO(-GLY-SER) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For instance, the linear dipeptide glycine-serine can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of CYCLO(-GLY-SER) may involve the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of cyclic dipeptides by sequentially adding amino acids to a solid support, followed by cyclization and cleavage from the support.

Analyse Des Réactions Chimiques

Types of Reactions

CYCLO(-GLY-SER) undergoes various chemical reactions, including:

Oxidation: The serine residue in CYCLO(-GLY-SER) can be oxidized to form a hydroxyl group, leading to the formation of hydroxy-CYCLO(-GLY-SER).

Reduction: Reduction reactions can convert the carbonyl groups in the cyclic dipeptide to hydroxyl groups.

Substitution: The amino and hydroxyl groups in CYCLO(-GLY-SER) can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxy-CYCLO(-GLY-SER), reduced CYCLO(-GLY-SER), and various substituted derivatives, depending on the reagents and conditions used.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

Cyclo(-Gly-Ser) is utilized as a fundamental building block in the synthesis of cyclic peptides. These cyclic structures are crucial in drug development because they often exhibit enhanced stability and bioactivity compared to their linear counterparts. The cyclic form can improve the pharmacokinetic properties of peptides, making them more effective as therapeutic agents .

Biotechnology

Enhancing Biopharmaceuticals

In biotechnology, Cyclo(-Gly-Ser) is incorporated into the formulation of biopharmaceuticals. Its ability to enhance the stability and solubility of therapeutic proteins and peptides makes it valuable in developing effective treatments. This application is particularly important for proteins that are prone to degradation or denaturation .

Neuroscience Research

Potential Neuroprotective Effects

Research has indicated that Cyclo(-Gly-Ser) may possess neuroprotective properties, making it relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to explore its mechanisms of action and efficacy in protecting neuronal cells from damage .

Cosmetic Applications

Moisturizing Properties

In the cosmetic industry, Cyclo(-Gly-Ser) is included in skincare formulations due to its moisturizing properties. It helps improve skin hydration and texture, making it a popular ingredient in various cosmetic products aimed at enhancing skin health .

Drug Delivery Systems

Innovative Drug Delivery

Cyclo(-Gly-Ser) plays a significant role in designing innovative drug delivery systems. Its structural properties enable targeted delivery of therapeutic agents to specific tissues, improving treatment efficacy while minimizing side effects. This application is particularly beneficial in cancer treatment and localized therapies .

Comparative Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for cyclic peptides | Enhanced stability and bioactivity |

| Biotechnology | Formulation enhancer for biopharmaceuticals | Improved stability and solubility |

| Neuroscience | Potential neuroprotective effects | Possible treatment for neurodegenerative diseases |

| Cosmetics | Ingredient in skincare formulations | Improves hydration and skin texture |

| Drug Delivery | Component in targeted drug delivery systems | Enhanced efficacy with reduced side effects |

Case Study 1: Neuroprotective Research

A study investigated the effects of Cyclo(-Gly-Ser) on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neuroprotection.

Case Study 2: Cosmetic Formulation

A formulation containing Cyclo(-Gly-Ser) was tested for its moisturizing effects on human skin. Participants reported improved skin hydration levels after four weeks of use, highlighting its effectiveness as a cosmetic ingredient.

Case Study 3: Drug Delivery System

Research focused on encapsulating Cyclo(-Gly-Ser) within nanoparticles for targeted cancer therapy demonstrated improved localization of chemotherapeutic agents at tumor sites with reduced systemic toxicity.

Mécanisme D'action

The mechanism of action of CYCLO(-GLY-SER) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the dipeptide allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, CYCLO(-GLY-SER) can interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The exact pathways and molecular targets vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

CYCLO(-GLY-ALA): Another cyclic dipeptide composed of glycine and alanine, which exhibits similar biological activities.

CYCLO(-GLY-VAL): Composed of glycine and valine, this compound also shows antimicrobial and enzyme inhibitory effects.

CYCLO(-GLY-LEU): A cyclic dipeptide with glycine and leucine, known for its antitumor properties.

Uniqueness

CYCLO(-GLY-SER) is unique due to the presence of the serine residue, which contains a hydroxyl group

Activité Biologique

Cyclo(-Gly-Ser) is a cyclic dipeptide that has garnered attention for its diverse biological activities and potential applications in various fields, including drug development, biotechnology, and neuroscience. This article provides a comprehensive overview of the biological activity of Cyclo(-Gly-Ser), supported by data tables, case studies, and detailed research findings.

Overview of Cyclo(-Gly-Ser)

Cyclo(-Gly-Ser) is characterized by its unique cyclic structure, which enhances its stability compared to linear peptides. This stability is crucial for its functionality in biological systems and applications in pharmaceutical formulations. The compound's molecular formula is and it possesses significant properties that make it suitable for various research applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that cyclic dipeptides, including Cyclo(-Gly-Ser), exhibit antimicrobial properties. Cyclo(-Gly-Ser) has been noted for its effectiveness against certain bacterial strains, contributing to its potential use in developing antimicrobial agents.

2. Cytotoxicity

Cyclo(-Gly-Ser) has shown cytotoxic effects on various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. The following table summarizes the cytotoxic effects of Cyclo(-Gly-Ser) against different cell lines:

| Cell Line | IC50 (mM) |

|---|---|

| HeLa | 1.699 |

| MCF-7 | 0.358 |

These values suggest that Cyclo(-Gly-Ser) may have significant potential as an anticancer agent, particularly against breast cancer (MCF-7) cells, where it exhibited lower IC50 values compared to cervical cancer (HeLa) cells .

3. Neuroprotective Effects

Emerging studies suggest that Cyclo(-Gly-Ser) may possess neuroprotective properties. It is being investigated for its potential role in treating neurodegenerative diseases due to its ability to enhance neuronal survival and function . This aspect is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Applications in Drug Development

Cyclo(-Gly-Ser) serves as a critical building block in peptide synthesis, contributing to the formulation of cyclic peptides that are essential in drug development due to their improved stability and bioactivity . Its incorporation into biopharmaceuticals has been shown to enhance the efficacy of therapeutic proteins by improving their solubility and stability.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of Cyclo(-Gly-Ser) on various cancer cell lines. Results demonstrated significant cytotoxicity against HeLa and MCF-7 cells, with implications for its use as a potential chemotherapeutic agent. The study highlighted the need for further investigation into dosage optimization and mechanisms of action.

Case Study 2: Neuroprotective Research

In a separate study focusing on neuroprotection, Cyclo(-Gly-Ser) was administered in models of neurodegeneration. Preliminary results indicated an increase in neuronal survival rates and a decrease in apoptotic markers, suggesting its potential utility in developing treatments for neurodegenerative conditions.

Propriétés

IUPAC Name |

(3S)-3-(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMPSYJSYTSSM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428621 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52661-98-0 | |

| Record name | CYCLO(-GLY-SER) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Cyclo(-Gly-Ser) and how do they contribute to its self-assembly properties?

A1: Cyclo(-Gly-Ser) is a cyclic dipeptide (CDP) composed of glycine and serine residues. Its structure allows for extensive hydrogen bonding, a crucial factor in its self-assembly behavior. [] This is evident in the formation of nanotubes when Cyclo(-Gly-Ser) is coupled with diacetylene (DA) moieties. The hydrogen bonding capability, along with the inherent chirality of CDPs, makes them attractive scaffolds for creating supramolecular structures. []

Q2: How does the incorporation of Cyclo(-Gly-Ser) into diacetylene (DA) systems impact their properties and potential applications?

A2: Research has shown that integrating Cyclo(-Gly-Ser) with DA leads to the formation of unique nanotubular structures with enhanced stability. [] These structures, formed through a self-assembly process in a specific solvent mixture, exhibit intriguing thermochromic properties. Upon UV irradiation, the DA units within the nanotubes polymerize, resulting in a blue color. Remarkably, these nanotubes demonstrate reversible thermochromism, changing color from blue to red upon heating, a process repeatable over multiple cycles. [] This behavior highlights the potential of these supramolecular systems in developing stimuli-responsive materials.

Q3: Beyond its use in nanomaterials, has Cyclo(-Gly-Ser) been found in natural sources, and if so, what is its significance?

A3: While Cyclo(-Gly-Ser) itself isn't specifically mentioned in the provided research as a natural product, it's important to note that cyclic peptides, including those containing glycine and serine, are found in various natural sources. [] For instance, Stellaria delavayi, a plant species, yields cyclic peptides like Delavayin A, which contains a cyclo(-Gly-Ser-γ-hydroxy Ile-Phe-Phe-Ala-) structure. [] The discovery and characterization of such natural cyclic peptides highlight their potential biological activities and inspire further research into their therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.